molecular formula C10H19NO3S B12163575 4-(Cyclohexylamino)tetrahydrothiophene-3-ol 1,1-dioxide

4-(Cyclohexylamino)tetrahydrothiophene-3-ol 1,1-dioxide

Cat. No.: B12163575
M. Wt: 233.33 g/mol
InChI Key: QJXHLODFVYVUCV-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. it is likely that it can be synthesized through organic reactions involving thiophene derivatives, amines, and oxidation processes.
  • Chemical Reactions Analysis

      Oxidation: The 1,1-dioxide functionality suggests that this compound can undergo oxidation reactions. Common oxidizing agents like hydrogen peroxide (H₂O₂) or peracids may be involved.

      Reduction: Reduction of the 1,1-dioxide group could yield the corresponding tetrahydrothiophene.

      Substitution: The amino group (cyclohexylamino) could participate in substitution reactions.

      Reagents: Specific reagents would depend on the desired transformation.

      Major Products: The major products would vary based on the reaction conditions and starting materials.

  • Scientific Research Applications

      Chemistry: This compound may serve as a building block for more complex molecules due to its unique structure.

      Biology: It could be investigated for potential biological activities, such as enzyme inhibition or receptor binding.

      Medicine: Research might explore its pharmacological properties or therapeutic potential.

      Industry: Applications could include materials science or catalysis.

  • Mechanism of Action

    • The exact mechanism of action remains speculative without specific studies. understanding its interactions with biological targets (e.g., enzymes, receptors) would be crucial.
  • Comparison with Similar Compounds

    Remember that while this information provides a starting point, further research and experimental data would be necessary for a comprehensive understanding of this compound’s properties and applications

    Properties

    Molecular Formula

    C10H19NO3S

    Molecular Weight

    233.33 g/mol

    IUPAC Name

    4-(cyclohexylamino)-1,1-dioxothiolan-3-ol

    InChI

    InChI=1S/C10H19NO3S/c12-10-7-15(13,14)6-9(10)11-8-4-2-1-3-5-8/h8-12H,1-7H2

    InChI Key

    QJXHLODFVYVUCV-UHFFFAOYSA-N

    Canonical SMILES

    C1CCC(CC1)NC2CS(=O)(=O)CC2O

    Origin of Product

    United States

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